3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorine atoms, a quinoline core, and a dithiolo ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves multiple steps, including the formation of the quinoline core, introduction of chlorine atoms, and the construction of the dithiolo ring system. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the unique structure of the quinoline and dithiolo rings contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline stands out due to its unique combination of chlorine atoms, quinoline core, and dithiolo ring system. Similar compounds include:
- 3,4-dichloro-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 3,4-dichloro-N-[(1Z)-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
These compounds share structural similarities but differ in the number and position of methyl groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C20H18Cl2N2S2 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H18Cl2N2S2/c1-10-7-13-16(8-11(10)2)24-20(3,4)18-17(13)19(26-25-18)23-12-5-6-14(21)15(22)9-12/h5-9,24H,1-4H3 |
InChI Key |
RZDUPEVGUWCAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC(=C(C=C4)Cl)Cl)SS3)(C)C |
Origin of Product |
United States |
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